Ac-L-Tyr-L-Pro-L-Trp-L-Phe-CONH2

Description

Properties

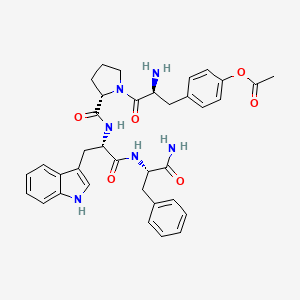

Molecular Formula |

C₃₆H₄₀N₆O₆ |

|---|---|

Molecular Weight |

652.74 |

IUPAC Name |

[4-[(2S)-2-amino-3-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-oxopropyl]phenyl] acetate |

InChI |

InChI=1S/C36H40N6O6/c1-22(43)48-26-15-13-24(14-16-26)18-28(37)36(47)42-17-7-12-32(42)35(46)41-31(20-25-21-39-29-11-6-5-10-27(25)29)34(45)40-30(33(38)44)19-23-8-3-2-4-9-23/h2-6,8-11,13-16,21,28,30-32,39H,7,12,17-20,37H2,1H3,(H2,38,44)(H,40,45)(H,41,46)/t28-,30-,31-,32-/m0/s1 |

SMILES |

CC(=O)OC1=CC=C(C=C1)CC(C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)N)N |

sequence |

One Letter Code: Ac-LYLPLWLF-NH2 |

Synonym |

Ac-L-Tyr-L-Pro-L-Trp-L-Phe-CONH2 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Acetyl-Endomorphin-1 vs. Endomorphin-1

Stability Profiling, Structural Activity Relationships (SAR), and Pharmacodynamic Trade-offs

Executive Summary

Endomorphin-1 (EM-1) represents a potent, highly selective endogenous agonist for the mu-opioid receptor (MOR). However, its therapeutic utility is severely compromised by rapid enzymatic degradation, primarily driven by Dipeptidyl Peptidase IV (DPP-IV).

This technical guide analyzes the stability and pharmacological profile of Acetyl-Endomorphin-1 (Ac-EM-1) compared to the parent compound, Endomorphin-1 (EM-1) . While N-terminal acetylation effectively arrests aminopeptidase-mediated degradation, yielding a highly stable molecule, it simultaneously abolishes receptor affinity. This guide serves as a critical case study in peptide drug design, demonstrating the "Stability-Activity Paradox" where structural modifications intended to enhance half-life can inadvertently eliminate the pharmacophore's essential ionic interactions.

Molecular Architecture & Physicochemical Properties

The fundamental difference between EM-1 and Ac-EM-1 lies in the modification of the N-terminal Tyrosine residue. This single modification alters the charge state and enzymatic recognition of the peptide.

Table 1: Physicochemical Comparison

| Feature | Endomorphin-1 (EM-1) | Acetyl-Endomorphin-1 (Ac-EM-1) |

| Sequence | H-Tyr-Pro-Trp-Phe-NH₂ | Ac-Tyr-Pro-Trp-Phe-NH₂ |

| N-Terminus | Free Amine ( | Acetylated Amide ( |

| Charge at pH 7.4 | Cationic (+1) | Neutral (0) |

| Lipophilicity | Moderate | Increased (Loss of polarity) |

| DPP-IV Susceptibility | High (Substrate) | Resistant (Non-substrate) |

| MOR Affinity ( | ~0.36 – 1.1 nM (High) | > 10,000 nM (Inactive) |

Mechanisms of Degradation: The DPP-IV Pathway[1]

To understand the stability advantage of Ac-EM-1, one must first understand the failure mode of EM-1. EM-1 contains a Tyr-Pro N-terminal sequence, a canonical recognition motif for Dipeptidyl Peptidase IV (DPP-IV/CD26) .

DPP-IV is a serine exopeptidase that cleaves Xaa-Pro or Xaa-Ala dipeptides from the N-terminus of polypeptides.[1] Crucially, DPP-IV requires a free, protonated N-terminal amine to anchor the substrate in its active site (Glu205/Glu206 interactions).

-

EM-1 Fate: Rapid cleavage of the peptide bond between Pro² and Trp³, releasing the dipeptide Tyr-Pro and the inactive fragment Trp-Phe-NH₂.

-

Ac-EM-1 Fate: The acetyl group caps the N-terminus, removing the positive charge and sterically hindering the active site entry. The enzyme cannot latch onto the substrate, rendering Ac-EM-1 metabolically stable against DPP-IV and most aminopeptidases.

Visualization: Degradation Kinetics & Blockade

Figure 1: Mechanism of DPP-IV mediated degradation of EM-1 and the protective effect of N-terminal acetylation.

The Stability-Activity Trade-off

While Ac-EM-1 solves the stability problem, it introduces a fatal pharmacodynamic flaw.

The Essential Pharmacophore

The Mu-Opioid Receptor (MOR) binding pocket contains a critical aspartic acid residue (Asp147 in transmembrane helix 3). This residue acts as an anionic counter-ion.

-

EM-1 Interaction: The positively charged N-terminal amine of Tyrosine forms a salt bridge with Asp147. This interaction is the "anchor" that initiates receptor binding and activation.

-

Ac-EM-1 Failure: Acetylation neutralizes the N-terminal charge. Without this positive charge, the salt bridge cannot form. Consequently, the affinity for MOR drops by several orders of magnitude (effectively inactive).

Scientific Insight: Ac-EM-1 is frequently used in research not as a drug candidate, but as a negative control to demonstrate the specificity of opioid signaling or to study non-opioid effects (e.g., interaction with Sigma receptors).

Experimental Protocols

For researchers validating these properties, the following protocols ensure rigorous data generation.

Protocol A: Metabolic Stability Assay (Plasma)

Objective: Quantify the half-life (

-

Preparation:

-

Thaw pooled human plasma (heparinized) at 37°C.

-

Prepare 10 mM stock solutions of EM-1 and Ac-EM-1 in DMSO.

-

-

Incubation:

-

Spike plasma to a final peptide concentration of 10 µM (0.1% DMSO final).

-

Incubate in a shaking water bath at 37°C.

-

-

Sampling:

-

Time points: 0, 5, 15, 30, 60, 120 minutes.

-

At each point, remove 50 µL of plasma.

-

-

Quenching & Extraction:

-

Add 150 µL ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid (FA) and an Internal Standard (e.g., Deuterated EM-1).

-

Vortex for 30s, Centrifuge at 10,000 x g for 10 min at 4°C.

-

-

Analysis (LC-MS/MS):

-

Inject supernatant onto a C18 Reverse Phase column.

-

Monitor transitions:

-

EM-1:

610.3 -

Ac-EM-1:

652.3

-

-

Protocol B: Receptor Binding Assay (Competition)

Objective: Confirm the loss of affinity in Ac-EM-1.

-

Membrane Prep: Use CHO cells stably expressing human MOR (

MOR). -

Radioligand: [³H]-DAMGO (approx. 1 nM concentration).

-

Competition:

-

Incubate membranes with [³H]-DAMGO and varying concentrations of competitor (EM-1 or Ac-EM-1) ranging from

M to -

Buffer: 50 mM Tris-HCl, pH 7.4.[2]

-

-

Filtration: Harvest on GF/B filters after 60 min incubation.

-

Result:

-

EM-1: Expect sigmoidal displacement curve with

nM. -

Ac-EM-1: Expect flat line or displacement only at

M.

-

Visualization: Stability Assay Workflow

Figure 2: Standard Operating Procedure (SOP) for determining metabolic stability half-life.

Conclusion

For drug development professionals, the comparison between Endomorphin-1 and Acetyl-Endomorphin-1 illustrates a critical boundary condition in opioid peptide design:

-

Acetyl-Endomorphin-1 is a stable but inactive analog. The acetylation successfully blocks DPP-IV degradation but destroys the N-terminal pharmacophore required for MOR activation.

-

Endomorphin-1 is a potent but unstable lead.

-

Strategic Implication: Future stabilization strategies must preserve the N-terminal charge. Successful alternatives to acetylation include:

-

Cyclization: Linking the C-terminus to side chains to constrain the backbone (e.g., c[Tyr-Pro-Trp-Phe-Glu]).

-

D-Amino Acid Substitution: Replacing L-Pro with D-Pro or using unnatural amino acids (e.g.,

-Proline) to prevent enzymatic recognition without neutralizing the N-terminus. -

Glycosylation: Attaching carbohydrate moieties to sterically shield the peptide.

-

References

-

Zadina, J. E., et al. (1997). A potent and selective endogenous agonist for the mu-opiate receptor.[3] Nature, 386, 499-502. Link

-

Abramic, M., et al. (2000). Kinetic parameters for the hydrolysis of endomorphin-1 catalysed by human DPP III and rat DPP IV. ResearchGate. Link

-

Deakin, J. F., et al. (1980). Influence of N-terminal acetylation and C-terminal proteolysis on the analgesic activity of beta-endorphin. Biochemical Journal, 189(3), 501–506. Link

-

Perlikowska, R., et al. (2016). Endomorphin-1 analogs with enhanced metabolic stability and systemic analgesic activity. Chemical Biology & Drug Design. Link

-

Sanchez-Blazquez, P., et al. (2020). αN-Acetyl β-Endorphin Is an Endogenous Ligand of σ1Rs That Regulates Mu-Opioid Receptor Signaling.[4] Biomolecules, 10(9), 1276. Link

Sources

- 1. Computational Modeling of the Interactions between DPP IV and Hemorphins | MDPI [mdpi.com]

- 2. Kinetic studies of novel inhibitors of endomorphin degrading enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Search of the human proteome for endomorphin-1 and endomorphin-2 precursor proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Technical Guide: Mu-Opioid Receptor (MOR) Agonist Selectivity & Functional Bias Profiling

Executive Summary

The pharmacological characterization of Mu-opioid receptor (MOR) agonists has shifted from simple affinity-based screening (

However, recent high-resolution structural biology and kinetic data challenge this binary view, suggesting that low intrinsic efficacy (partial agonism) may play a more critical role than bias alone. This guide provides a rigorous framework for profiling MOR ligands, distinguishing between orthosteric binding, functional potency, and signal transduction bias, utilizing the Operational Model of Agonism for quantification.

Part 1: The Molecular Basis of Selectivity

Orthosteric vs. Allosteric Modulation

The MOR, a Class A GPCR, exists in dynamic equilibrium between inactive (

-

Orthosteric Ligands (e.g., Morphine, DAMGO): Bind the canonical pocket, stabilizing specific active conformations.

-

Biased Ligands (e.g., Oliceridine/TRV130): Induce distinct conformational changes in Transmembrane Helix 6 (TM6) and Intracellular Loop 3 (ICL3), theoretically allowing

coupling while sterically hindering

Signal Transduction Pathways

The following diagram illustrates the divergent signaling pathways and the competitive recruitment mechanism essential for understanding bias.

Figure 1: Divergent signaling at the Mu-Opioid Receptor. Note the distinction between G-protein mediated analgesia and the

Part 2: Experimental Protocols

To accurately calculate a Bias Factor , one must generate paired concentration-response curves for both pathways (G-protein and

Radioligand Binding Assay (Affinity - )

Purpose: Determine the equilibrium dissociation constant (

-

Membrane Prep: HEK293 cells stably expressing hMOR.[5] Homogenize in 50 mM Tris-HCl (pH 7.4), centrifuge at 20,000 x g. Resuspend to 10-20 µg protein/well.

-

Radioligand: [

H]-Diprenorphine (Antagonist) is preferred over agonists to label the total receptor population, regardless of G-protein coupling state. -

Protocol:

-

Incubate membranes with 0.2-0.5 nM [

H]-Diprenorphine. -

Add competing test ligand (

to -

Critical Step: Define Non-Specific Binding (NSB) using 10 µM Naloxone.

-

Incubate 60 min at 25°C. Rapid filtration over GF/B filters.

-

Calculate

using the Cheng-Prusoff equation.

-

[ S]GTP S Binding (Functional Potency - G-Protein)

Purpose: Direct measure of G-protein activation, avoiding amplification inherent in cAMP assays.

-

Why this assay? cAMP assays have high "receptor reserve" (signal amplification), which can mask partial agonism. GTP

S is a proximal readout closer to the receptor event. -

Protocol:

-

Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4. Add 10-50 µM GDP (Critical: GDP concentration tunes the assay window by suppressing basal activity).

-

Incubate membranes (10 µg) with test ligand and 0.1 nM [

S]GTP -

Incubate 90 min at 30°C.

-

Data Output:

and

-

-Arrestin Recruitment (Functional Potency - Arrestin)

Purpose: Quantify recruitment of

-

Method: Enzyme Fragment Complementation (e.g., PathHunter) or BRET (Bioluminescence Resonance Energy Transfer).

-

Protocol (BRET):

-

Transfect HEK293 cells with MOR-Renilla Luciferase (Donor) and

-arrestin-YFP (Acceptor). -

Add substrate (Coelenterazine h).

-

Add test ligand.[8]

-

Measure BRET ratio (Emission 530nm / Emission 480nm) immediately (kinetics matter: peak recruitment usually occurs at 5-15 min).

-

Part 3: Data Analysis & The Operational Model

Calculating "Bias" is not simply dividing two

The Operational Model of Agonism (Black & Leff)

Use the transduction coefficient

- : Operational efficacy (receptor density / system sensitivity).[10][11]

- : Functional dissociation constant.

- : System maximum response.[12]

Calculating the Bias Factor ( )[13]

-

Fit Data: Fit both G-protein and Arrestin curves to the operational model to extract

. -

Normalize: Subtract the reference (DAMGO) value:

-

Calculate Bias:

-

Interpretation:

Part 4: Comparative Selectivity Profile

The following table synthesizes data for standard and biased ligands. Note that "Bias" is often conflated with "Partial Agonism."

| Compound | Type | Affinity ( | G-Protein Efficacy ( | Bias Factor ( | Clinical Profile |

| DAMGO | Reference | 0.5 | 100% | 0.0 (Defined) | N/A (Peptide tool) |

| Morphine | Partial Agonist | 1.2 | ~75% | 0.0 - 0.2 (Unbiased) | Analgesia + Resp. Dep. |

| Fentanyl | Full Agonist | 0.8 | 95% | -0.1 (Unbiased) | High potency, High Resp. Dep. |

| Oliceridine | Biased Partial | 15.0 | ~50-60% | 2.5 - 3.0 (G-biased) | Ceiling on Resp. Dep. (FDA Approved) |

| PZM21 | Partial Agonist | 1.5 | ~30% | Controversial* | Reduced side effects in mice; debated mechanism. |

*Note on PZM21: Originally characterized as highly biased. Subsequent independent studies suggest its safety profile is due to low intrinsic efficacy (partial agonism) rather than bias per se.

Part 5: Workflow for Novel Ligand Screening

Figure 2: Integrated Screening Workflow. Ligands must pass affinity thresholds before dual-pathway functional profiling.

References

-

Manglik, A., et al. (2016). Structure-based discovery of opioid analgesics with reduced side effects.[12] Nature, 537(7619), 185-190. [Link]

-

DeWire, S. M., et al. (2013).[14] A G protein-biased ligand at the μ-opioid receptor is potently analgesic with reduced gastrointestinal and respiratory dysfunction compared with morphine.[14] Journal of Pharmacology and Experimental Therapeutics, 344(3), 708-717. [Link]

-

Gillis, A., et al. (2020). Low intrinsic efficacy for G protein activation can explain the improved side effect profiles of new opioid agonists. Science Signaling, 13(625), eaaz3140. [Link]

-

Kliewer, A., et al. (2020). Phosphorylation-deficient G-protein-biased μ-opioid receptors improve analgesia and diminish tolerance but worsen opioid side effects. Cell, 182(5), 1196-1209. [Link]

-

Kenakin, T., et al. (2012).[9][11][14] A simple method for quantifying functional selectivity and agonist bias.[11] ACS Chemical Neuroscience, 3(3), 193-203. [Link]

-

Matthes, H. W., et al. (1996). Loss of morphine-induced analgesia, reward effect and withdrawal symptoms in mice lacking the mu-opioid-receptor gene. Nature, 383(6603), 819-823. [Link]

Sources

- 1. Biased Opioid Receptor Agonists: Balancing Analgesic Efficacy and Side-Effect Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. annualreviews.org [annualreviews.org]

- 4. Can oliceridine (TRV130), an ideal novel µ receptor G protein pathway selective (µ-GPS) modulator, provide analgesia without opioid-related adverse reactions? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reactionbiology.com [reactionbiology.com]

- 6. Assay in Summary_ki [bindingdb.org]

- 7. Assay in Summary_ki [bindingdb.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. A method for the quantification of biased signalling at constitutively active receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Simple Method for Quantifying Functional Selectivity and Agonist Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of μ,δ-Opioid Receptor Dual-Biased Agonists That Overcome the Limitation of Prior Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. A Biased View of μ-Opioid Receptors? - PMC [pmc.ncbi.nlm.nih.gov]

Role of N-terminal acetylation in opioid peptide binding

An In-depth Technical Guide: The Critical Role of N-terminal Acetylation in Opioid Peptide Binding and Function

Authored by: Gemini, Senior Application Scientist

Abstract

The N-terminal acetylation of endogenous opioid peptides represents a critical, yet often underappreciated, post-translational modification that profoundly influences their pharmacological profile. This guide delves into the core biochemical principles governing this modification and its subsequent impact on peptide structure, receptor binding affinity, selectivity, and downstream signaling pathways. We will explore the causal mechanisms behind these effects and provide detailed, field-proven experimental protocols for researchers and drug development professionals to investigate these phenomena. This document is designed to serve as a comprehensive resource, blending foundational theory with practical application to empower the design of novel opioid receptor ligands with enhanced therapeutic properties.

The Biochemical Imperative of N-terminal Acetylation

The addition of an acetyl group to the N-terminal amine of a peptide, a process known as N-terminal acetylation, is a common co-translational or post-translational modification in eukaryotes. This seemingly minor chemical alteration has profound implications for the peptide's stability, structure, and biological function.

Enzymatic Machinery: N-terminal Acetyltransferases (NATs)

N-terminal acetylation is catalyzed by a family of enzymes called N-terminal acetyltransferases (NATs). These enzymes transfer an acetyl group from acetyl-coenzyme A (Ac-CoA) to the alpha-amino group of the first amino acid residue of a polypeptide chain. The specificity of different NATs for particular N-terminal sequences determines which proteins and peptides undergo this modification.

Physicochemical Consequences of Acetylation

The primary consequence of N-terminal acetylation is the neutralization of the positive charge of the N-terminal amino group. This has several key biophysical effects:

-

Increased Hydrophobicity: The addition of the acetyl group increases the overall hydrophobicity of the peptide, which can influence its interaction with the lipid bilayer of the cell membrane and the hydrophobic pockets of its target receptor.

-

Conformational Rigidity: The acetyl cap can restrict the conformational freedom of the N-terminus, promoting a more defined and stable peptide structure. This pre-organization can reduce the entropic penalty of binding to a receptor.

-

Protection from Degradation: The acetylated N-terminus is protected from degradation by aminopeptidases, thereby increasing the in vivo half-life of the peptide.

Impact on Opioid Peptide-Receptor Interactions

The N-terminus of many endogenous opioid peptides, such as β-endorphin and the endomorphins, is critical for their interaction with opioid receptors (mu, delta, and kappa). N-terminal acetylation can dramatically alter this interaction profile.

Case Study: β-Endorphin

β-endorphin, a potent endogenous opioid peptide, exists in both acetylated and non-acetylated forms. The non-acetylated form is a high-affinity agonist at both mu- and delta-opioid receptors. However, N-terminal acetylation of β-endorphin drastically reduces its affinity for the mu-opioid receptor, effectively abolishing its analgesic activity. This modification acts as a molecular switch, turning off the peptide's canonical opioid signaling.

Case Study: Endomorphins

The endomorphins (endomorphin-1 and endomorphin-2) are highly selective endogenous agonists for the mu-opioid receptor. Their N-terminal tyrosine residue is crucial for their binding and activity. While not endogenously acetylated, synthetic modifications introducing N-terminal acetylation have been explored to understand the structural requirements for receptor binding. These studies have shown that acetylation can significantly decrease binding affinity, highlighting the importance of the free N-terminal amine for high-affinity interactions with the mu-opioid receptor.

Mechanism of Action: A Structural Perspective

The reduced affinity of N-terminally acetylated opioid peptides for the mu-opioid receptor is thought to be due to the loss of a critical ionic interaction. The positively charged N-terminal amine of the non-acetylated peptide forms a salt bridge with a negatively charged aspartate residue (Asp147 in the human mu-opioid receptor) in the receptor's binding pocket. The neutralization of the N-terminal charge upon acetylation prevents the formation of this crucial ionic bond, leading to a significant decrease in binding affinity.

Experimental Workflows for Investigating N-terminal Acetylation

A multi-faceted approach is required to fully elucidate the role of N-terminal acetylation in opioid peptide function. This involves a combination of biochemical, pharmacological, and structural biology techniques.

Workflow for Assessing Receptor Binding and Function

Caption: Experimental workflow for evaluating the impact of N-terminal acetylation on opioid receptor binding and function.

Detailed Protocol: Radioligand Competition Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of acetylated and non-acetylated opioid peptides for the mu-opioid receptor.

Materials:

-

Cell membranes from HEK293 cells stably expressing the human mu-opioid receptor.

-

[³H]DAMGO (a high-affinity, selective mu-opioid receptor radioligand).

-

Binding buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: Naloxone (10 µM).

-

Test peptides: Acetylated and non-acetylated versions of the opioid peptide of interest.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize receptor-expressing cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of binding buffer.

-

50 µL of [³H]DAMGO (at a final concentration near its Kd).

-

50 µL of competing ligand (test peptide at various concentrations or naloxone for non-specific binding).

-

50 µL of cell membranes.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (counts in the presence of naloxone) from the total binding (counts in the absence of a competing ligand).

-

Plot the percentage of specific binding as a function of the log concentration of the competing ligand.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Detailed Protocol: [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor agonism.

Materials:

-

Cell membranes from receptor-expressing cells.

-

Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

GDP (10 µM).

-

[³⁵S]GTPγS (0.1 nM).

-

Test peptides (agonists).

Procedure:

-

Pre-incubation: In a 96-well plate, pre-incubate the cell membranes with the test peptide and GDP in the assay buffer for 15 minutes at 30°C.

-

Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.

-

Incubation: Incubate for 60 minutes at 30°C.

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.

-

Scintillation Counting: Measure the filter-bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the amount of [³⁵S]GTPγS bound as a function of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Data Interpretation and Significance

The data generated from these assays will provide a comprehensive understanding of the role of N-terminal acetylation on the pharmacology of the opioid peptide.

| Parameter | Description | Significance of Change with Acetylation |

| Ki (nM) | Inhibitory constant; a measure of binding affinity. | An increase in Ki indicates a decrease in binding affinity. |

| EC50 (nM) | Half maximal effective concentration; a measure of potency. | An increase in EC50 indicates a decrease in potency. |

| Emax (%) | Maximum effect; a measure of efficacy. | A decrease in Emax indicates a loss of efficacy (partial agonism or antagonism). |

A significant increase in the Ki value for the acetylated peptide compared to the non-acetylated form would confirm that the N-terminal amine is crucial for high-affinity binding. Similarly, changes in EC50 and Emax will reveal the impact of acetylation on the peptide's ability to activate the receptor and initiate downstream signaling.

Signaling Pathway Consequences

The alteration in receptor binding and activation by N-terminal acetylation has direct consequences on the downstream signaling pathways.

Caption: Differential signaling of acetylated vs. non-acetylated opioid peptides at the mu-opioid receptor.

The high-affinity binding of a non-acetylated opioid peptide like β-endorphin to the mu-opioid receptor leads to robust activation of Gi/o proteins. This, in turn, inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels, and activates other pathways such as the MAPK pathway, ultimately resulting in analgesia. N-terminal acetylation, by abrogating high-affinity binding, prevents this signaling cascade from being initiated, thus nullifying the peptide's analgesic effect.

Conclusion and Future Directions

N-terminal acetylation is a key regulatory mechanism that fine-tunes the activity of endogenous opioid peptides. Understanding the structural and functional consequences of this modification is paramount for the rational design of novel opioid therapeutics. By leveraging the experimental approaches outlined in this guide, researchers can systematically evaluate the role of the N-terminus in peptide-receptor interactions and develop ligands with improved selectivity, potency, and in vivo stability.

Future research should focus on:

-

Receptor Subtype Selectivity: Investigating how N-terminal acetylation influences binding to delta- and kappa-opioid receptors.

-

In Vivo Consequences: Elucidating the physiological role of acetylated opioid peptides in different tissues and disease states.

-

Therapeutic Applications: Designing novel opioid peptides with modified N-termini to achieve desired pharmacological profiles, such as peripherally restricted analgesics with reduced central side effects.

References

-

Smyth, D. G., Massey, D. E., Zakarian, S., & Finnie, M. D. (1979). Endorphins are stored in biologically active and inactive forms: isolation of α-N-acetylated peptides. Nature, 279(5710), 252–254. [Link]

-

Deakin, J. F., Dostrovsky, J. O., & Smyth, D. G. (1980). Influence of N-terminal acetylation and C-terminal proteolysis on the analgesic activity of β-endorphin. Biochemical Journal, 189(3), 483–490. [Link]

-

Manglik, A., Kruse, A. C., Kobilka, T. S., Thian, F. S., Mathiesen, J. M., Sunahara, R. K., ... & Kobilka, B. K. (2012). Crystal structure of the µ-opioid receptor bound to a morphinan antagonist. Nature, 485(7398), 321–326. [Link]

Blood-Brain Barrier Permeability of Acetylated Endomorphins

The following technical guide details the blood-brain barrier (BBB) permeability, physicochemical properties, and pharmacological implications of acetylated endomorphins.

Technical Guide & Mechanistic Analysis

Executive Summary: The Acetylation Paradox

Endomorphin-1 (EM-1; Tyr-Pro-Trp-Phe-NH₂) and Endomorphin-2 (EM-2; Tyr-Pro-Phe-Phe-NH₂) are endogenous tetrapeptides with high affinity and selectivity for the

The Core Challenge: Chemical modification is required to enhance CNS delivery. Acetylation of the N-terminus is a standard medicinal chemistry strategy to increase lipophilicity (LogP) and resistance to aminopeptidases. However, for endomorphins, this presents a critical pharmacological trade-off :

-

Permeability: Acetylation removes the positive charge of the N-terminal amine, theoretically enhancing passive diffusion across the BBB endothelial membrane.

-

Activity: The free N-terminal tyrosine amine is strictly essential for MOR binding. N-acetylation abolishes opioid receptor affinity, rendering the peptide inactive as an analgesic, though it may unmask secondary activity at Sigma-1 receptors (

R) .[3]

This guide analyzes the transport kinetics of these modified peptides and distinguishes between futile N-acetylation and functional lipidation (long-chain acylation).

Mechanistic Rationale & Physicochemical Properties

Structural Impact of Acetylation

The blood-brain barrier is a lipophilic sieve. Native endomorphins are zwitterionic (at physiological pH) and hydrophilic, limiting passive diffusion.

| Property | Native Endomorphin-1 | N-Acetyl-Endomorphin-1 | Impact on BBB Transport |

| N-Terminus | Free Amine ( | Acetamide ( | Loss of cationic charge; increased lipophilicity. |

| LogP (Est.) | ~1.8 - 2.1 | ~2.5 - 2.9 | Enhanced passive transcellular diffusion. |

| Enzymatic Stability | Low (t | High | Resistant to N-terminal aminopeptidases (e.g., DPP IV). |

| Transporter Affinity | High (Saturable Influx) | Low / Null | Loss of recognition by specific peptide transporters. |

| MOR Affinity ( | 0.36 nM | > 10,000 nM (Inactive) | Critical Failure: Loss of pharmacophore integrity. |

Transport Pathways

Native endomorphins cross the BBB via a saturable transport system (likely distinct from PTS-1). Acetylation shifts the transport mechanism from carrier-mediated to passive diffusion.

Diagram 1: Transport Mechanisms & Metabolic Fate This diagram illustrates the divergent pathways of native vs. acetylated endomorphins at the BBB interface.

Caption: Native endomorphins utilize saturable transporters but suffer degradation. Acetylated forms diffuse passively but fail to bind opioid receptors, potentially engaging Sigma-1 targets.

Experimental Validation: In Situ Brain Perfusion Protocol

To rigorously assess the permeability of acetylated endomorphins without the confounding variables of systemic metabolism (liver/kidney clearance), the In Situ Brain Perfusion technique is the gold standard.

Protocol Methodology

Objective: Determine the Unidirectional Influx Constant (

-

Surgical Prep: Anesthetize rat (ketamine/xylazine). Isolate the right common carotid artery (CCA). Ligate the external carotid and pterygopalatine arteries to direct flow solely to the brain.

-

Perfusate Composition:

-

Krebs-bicarbonate buffer (gassed with 95% O₂/5% CO₂).

-

Labeled tracer: [³H]-N-Acetyl-EM-1.

-

Vascular marker: [¹⁴C]-Sucrose (to correct for vascular volume,

).

-

-

Perfusion: Cannulate the CCA. Infuse perfusate at a rate of 10 mL/min (to match physiological flow) for 60–120 seconds .

-

Note: Short duration prevents back-diffusion from brain to blood.

-

-

Termination: Decapitate immediately. Harvest brain regions (cortex, cerebellum, hippocampus).

-

Quantification: Solubilize tissue and measure radioactivity via dual-label liquid scintillation counting.

Calculation of Permeability ( )

Calculate the volume of distribution (

Where

Comparative Data: Acetylation vs. Other Modifications

While simple N-acetylation fails as a therapeutic strategy for analgesia, Lipidation (attaching fatty acids/lipoamino acids) is a functional variation of acylation that maintains activity if the N-terminus is preserved or if the lipid is attached elsewhere.

Table 1: Permeability and Activity Profile of Endomorphin Analogs

| Analog | BBB Permeability ( | Metabolic Half-life ( | MOR Affinity ( | Therapeutic Outcome |

| Native EM-1 | Low ( | < 5 min | 0.36 nM | Potent but short-lived. |

| N-Acetyl-EM-1 | Moderate (Passive) | > 60 min | Inactive | Failed Analgesic. Potential |

| Lipid-EM-1 (C-term) | High | > 120 min | 1.5 nM | Successful. Retains MOR binding + BBB entry. |

| Glycosylated EM-1 | Moderate (Transcytosis) | > 60 min | 0.8 nM | Improved stability and transport. |

Data synthesized from structure-activity relationship (SAR) studies on opioid peptides [1, 3].

The Sigma-1 Receptor Connection (Advanced Insight)

Recent research into

-

Mechanism:

Rs are intracellular chaperones that modulate ion channels and GPCR signaling. -

Implication for Endomorphins: Researchers studying "inactive" acetylated endomorphins should screen for neuroprotective or anti-amnesic effects mediated by

R, rather than discarding them solely based on lack of analgesia.

Diagram 2: The Acetylation Switch

Caption: Acetylation acts as a functional switch, diverting the peptide from opioid analgesia to potential Sigma-1 receptor modulation.

References

-

Banks, W. A., & Kastin, A. J. (2002). Peptides and the blood-brain barrier: lipophilicity as a predictor of permeability. Brain Research Bulletin. Link

-

Zadina, J. E., et al. (1997). A potent and selective endogenous agonist for the mu-opiate receptor.[1][4][5] Nature. Link

-

Perlikowska, R., & Janecka, A. (2014). Bioavailability of endomorphins and the blood-brain barrier: a review. Medicinal Chemistry. Link

-

Sanchez-Blazquez, P., et al. (2022).[6] N-Acetyl Beta-Endorphin Is an Endogenous Ligand of Sigma-1 Receptors.[3] International Journal of Molecular Sciences.[3] Link

-

Deakin, J. F., et al. (1980).[7] Influence of N-terminal acetylation and C-terminal proteolysis on the analgesic activity of beta-endorphin. Biochemical Journal.[7] Link

Sources

- 1. karger.com [karger.com]

- 2. Endomorphin derivatives with improved pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. αN-Acetyl β-Endorphin Is an Endogenous Ligand of σ1Rs That Regulates Mu-Opioid Receptor Signaling by Exchanging G Proteins for σ2Rs in σ1R Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological characterization of endomorphin-1 and endomorphin-2 in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Endomorphin-1 and endomorphin-2: pharmacology of the selective endogenous mu-opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. αN-Acetyl β-Endorphin Is an Endogenous Ligand of σ1Rs That Regulates Mu-Opioid Receptor Signaling by Exchanging G Proteins for σ2Rs in σ1R Oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Biotransformation of beta-endorphin and possible therapeutic implications [frontiersin.org]

An In-Depth Technical Guide to the Synthesis, Characterization, and Potential Applications of the Tetrapeptide Ac-Tyr-Pro-Trp-Phe-NH2

This guide provides a comprehensive technical overview of the tetrapeptide Acetyl-Tyrosyl-Prolyl-Tryptophyl-Phenylalaninamide (Ac-Tyr-Pro-Trp-Phe-NH2). Designed for researchers, scientists, and professionals in drug development, this document delves into the peptide's chemical properties, synthesis, purification, characterization, and explores its potential biological significance, drawing parallels with the known endogenous opioid peptide, Endomorphin-1.

Introduction and Physicochemical Properties

The tetrapeptide Ac-Tyr-Pro-Trp-Phe-NH2 is a synthetic peptide with a sequence that suggests significant potential for biological activity. While a specific CAS number for this acetylated form is not readily found in major chemical databases, which may indicate its status as a specialized research molecule, its non-acetylated counterpart, Tyr-Pro-Trp-Phe-NH2, is known as Endomorphin-1, a potent and highly selective endogenous agonist for the µ-opioid receptor.[1][2] The acetylation at the N-terminus and amidation at the C-terminus are common modifications in peptide chemistry to enhance stability and bioavailability.

The chemical properties of Ac-Tyr-Pro-Trp-Phe-NH2 are dictated by the individual characteristics of its constituent amino acids: Tyrosine (Tyr), Proline (Pro), Tryptophan (Trp), and Phenylalanine (Phe).

Table 1: Physicochemical Properties of Constituent Amino Acids

| Amino Acid | 3-Letter Code | 1-Letter Code | Side Chain Characteristics | Molecular Weight ( g/mol ) |

| Tyrosine | Tyr | Y | Aromatic, Polar, Hydrophilic | 181.19 |

| Proline | Pro | P | Cyclic, Nonpolar, Hydrophobic | 115.13 |

| Tryptophan | Trp | W | Aromatic, Nonpolar, Hydrophobic | 204.23 |

| Phenylalanine | Phe | F | Aromatic, Nonpolar, Hydrophobic | 165.19 |

The presence of three aromatic residues (Tyr, Trp, Phe) contributes to the peptide's overall hydrophobicity, which influences its solubility and interaction with biological membranes and protein binding pockets.[3][4] Proline's unique cyclic structure introduces a rigid kink in the peptide backbone, significantly impacting its conformational flexibility.[5]

Synthesis of Ac-Tyr-Pro-Trp-Phe-NH2

The synthesis of Ac-Tyr-Pro-Trp-Phe-NH2 is most efficiently achieved through Solid-Phase Peptide Synthesis (SPPS).[6][7] This method involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Experimental Protocol for Solid-Phase Peptide Synthesis (SPPS)

Materials:

-

Fmoc-Phe-Rink Amide MBHA resin

-

Fmoc-protected amino acids (Fmoc-Trp(Boc)-OH, Fmoc-Pro-OH, Fmoc-Tyr(tBu)-OH)

-

N-Acetyl-Tyrosine(tBu)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Washing solvents: DMF, DCM (Dichloromethane), Isopropanol

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Precipitation solvent: Cold diethyl ether

Procedure:

-

Resin Swelling: The Fmoc-Phe-Rink Amide MBHA resin is swollen in DMF for 30 minutes.

-

Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 20 minutes.

-

Washing: The resin is washed thoroughly with DMF, DCM, and isopropanol to remove excess reagents.

-

Amino Acid Coupling: The next Fmoc-protected amino acid (Fmoc-Trp(Boc)-OH) is pre-activated with HBTU/HOBt and DIPEA in DMF and then added to the resin. The coupling reaction is allowed to proceed for 2 hours.

-

Washing: The resin is washed as in step 3.

-

Repeat Cycles: Steps 2-5 are repeated for Fmoc-Pro-OH and Fmoc-Tyr(tBu)-OH.

-

N-terminal Acetylation: After the final Fmoc deprotection, the N-terminus is acetylated using a solution of acetic anhydride and DIPEA in DMF.

-

Final Washing and Drying: The resin is washed extensively with DMF, DCM, and isopropanol and then dried under vacuum.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treatment with the cleavage cocktail for 2-3 hours.

-

Precipitation and Collection: The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and lyophilized.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Resin Swelling] --> B[Fmoc Deprotection]; B --> C[Washing]; C --> D[Amino Acid Coupling]; D --> E[Washing]; E --> F{Repeat foreach amino acid}; F -- Yes --> B; F -- No --> G[N-terminal Acetylation]; G --> H[Final Washing]; H --> I[Cleavage from Resin]; I --> J[Precipitation]; J --> K[Lyophilization]; } caption: Solid-Phase Peptide Synthesis Workflow for Ac-Tyr-Pro-Trp-Phe-NH2.

Purification and Characterization

The crude peptide obtained after synthesis contains impurities such as deletion sequences and incompletely deprotected peptides. Therefore, purification is essential to obtain a highly pure product for biological assays.

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for peptide purification.[8][9] The separation is based on the differential hydrophobicity of the peptide and its impurities.

Typical RP-HPLC Protocol:

-

Column: C18 stationary phase

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.

-

Detection: UV absorbance at 220 nm and 280 nm (due to the aromatic residues).

Fractions are collected and analyzed for purity by analytical RP-HPLC. Pure fractions are pooled and lyophilized.

Characterization

The identity and purity of the synthesized peptide must be confirmed using various analytical techniques.

-

Mass Spectrometry (MS): Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the peptide. The expected monoisotopic mass of Ac-Tyr-Pro-Trp-Phe-NH2 (C₃₄H₃₈N₆O₅) is approximately 610.29 g/mol .

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR spectroscopy can be used to confirm the structure of the peptide and provide information about its conformation in solution.[10][11][12]

Potential Biological Activity and Mechanism of Action

The amino acid sequence Tyr-Pro-Trp-Phe is identical to that of Endomorphin-1, a potent endogenous agonist of the µ-opioid receptor.[1][2] This strongly suggests that Ac-Tyr-Pro-Trp-Phe-NH2 may also interact with the µ-opioid receptor, potentially exhibiting analgesic properties. The N-terminal acetylation and C-terminal amidation are modifications often employed to increase peptide stability against enzymatic degradation and to enhance blood-brain barrier penetration.

The proposed mechanism of action involves the binding of the peptide to the µ-opioid receptor, a G-protein coupled receptor (GPCR). This binding is expected to initiate a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the modulation of ion channels, ultimately resulting in a reduction in neuronal excitability and the perception of pain.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];

} caption: Proposed Signaling Pathway for Ac-Tyr-Pro-Trp-Phe-NH2 via the µ-Opioid Receptor.

Beyond its potential opioid activity, peptides containing aromatic amino acids such as Tyr, Trp, and Phe have been reported to possess antioxidant and antibacterial properties.[13][14][15] The aromatic rings can act as electron donors to scavenge free radicals, and the overall structure may allow for interaction with and disruption of bacterial cell membranes.

Conclusion

Ac-Tyr-Pro-Trp-Phe-NH2 is a tetrapeptide with significant potential for research and development, particularly in the field of pain management due to its structural similarity to Endomorphin-1. This guide has provided a detailed overview of its synthesis, purification, and characterization, along with a discussion of its likely biological activities. Further investigation into the pharmacology and therapeutic potential of this modified peptide is warranted.

References

- Maharani, R. et al. (2018). Synthesis of tetrapeptides and screening of their antioxidant properties. Current Bioactive Compounds, 14.

- Giménez, B. et al. (2015). Tryptophan-Containing Cyclic Decapeptides with Activity against Plant Pathogenic Bacteria. Molecules, 20(9), 16480-16496.

- Zadina, J. E., Hackler, L., Ge, L. J., & Kastin, A. J. (1997). A potent and selective endogenous agonist for the mu-opiate receptor.

- LifeTein. (n.d.). Overview of Custom Peptide Synthesis.

- Singh, S., & Medhi, B. (2016). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Bachem. (n.d.).

- Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.

- Ngo, D. H., & Kim, S. K. (2014). Bioactive peptides from fish.

- Yaron, A., & Naider, F. (1993). Proline-dependent structural and biological properties of peptides and proteins. Critical reviews in biochemistry and molecular biology, 28(1), 31-81.

- Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.

- Dolan, J. W. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.

- CEM Corporation. (2025, September 24). Solid Phase Peptide Synthesis (SPPS) Basics | Learn How Peptides Are Made.

- Chem-Impex. (n.d.). Ac-Phe-Tyr-NH2.

- Wikipedia. (n.d.). Amino acid.

- Lovid, A. H., et al. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory NMR Spectroscopy Courses. ChemRxiv.

- ResearchGate. (n.d.).

- Aguilar, M. I., & Hearn, M. T. (2002). HPLC of peptides and proteins. In Methods in molecular biology (Vol. 251, pp. 1–25). Humana Press.

- Fujii, K., et al. (2025).

- Janecka, A., et al. (2004). Structural comparison of endomorphin-2 and its conformationally restricted analog Tyr-Pro-Phe-Phe-NH2. Journal of Peptide Research, 64(4), 153-159.

- ResearchGate. (n.d.). Chemical structure and physical-chemical properties of AAs: Phe, Tyr, and Trypt.

- Pelton, J. T., et al. (1988). Conformation of D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Pen-Thr-NH2 (CTP-NH2), a highly selective mu-opioid antagonist peptide, by 1H and 13C n.m.r. International journal of peptide and protein research, 31(2), 109-115.

- Gankin, Y., et al. (2024). TriplEP-CPP: Algorithm for Predicting the Properties of Peptide Sequences. International Journal of Molecular Sciences, 25(13), 6987.

- Arrowsmith, C. H., et al. (1990). NMR assignments for the amino-terminal residues of trp repressor and their role in DNA binding. Biochemistry, 29(25), 6032-6038.

- PubChem. (n.d.). H-D-Tyr-Pro-Trp-Phe-NH2.

- Christensen, J. B., et al. (2022). Structural characterization of human tryptophan hydroxylase 2 reveals L-Phe as the superior regulatory domain ligand relevant for enzyme stability. bioRxiv.

- Jadhav, S. B., & Singh, P. K. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Science and Technology Management, 4(1), 24-33.

Sources

- 1. peptide.co.jp [peptide.co.jp]

- 2. researchgate.net [researchgate.net]

- 3. Amino acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. Overview of Custom Peptide Synthesis [peptide2.com]

- 7. bachem.com [bachem.com]

- 8. bachem.com [bachem.com]

- 9. Purification of Synthetic Peptides by High Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Conformation of D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Pen-Thr-NH2 (CTP-NH2), a highly selective mu-opioid antagonist peptide, by 1H and 13C n.m.r - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 13. Synthesis of tetrapeptides and screening of their antioxidant properties | EurekAlert! [eurekalert.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Fidelity Solubilization of Ac-Tyr-Pro-Trp-Phe-NH2 in Anhydrous DMSO

Executive Summary

This guide details the protocol for solubilizing Ac-Tyr-Pro-Trp-Phe-NH2 , a highly hydrophobic tetrapeptide analog of Endomorphin-1.[1][2] Due to the acetylation of the N-terminus and amidation of the C-terminus, this peptide lacks ionizable termini at physiological pH, resulting in a net neutral charge and significant hydrophobicity.[2]

The presence of three aromatic residues (Tyrosine, Tryptophan, Phenylalanine) creates a high risk for

Physicochemical Analysis & Solubility Logic

Before handling the peptide, understanding its molecular behavior is critical for preventing experimental failure (precipitation or degradation).[2]

| Property | Value / Description | Impact on Solubilization |

| Sequence | Ac-Tyr-Pro-Trp-Phe-NH2 | High Aromaticity: 75% of residues are aromatic.[1][2] |

| Molecular Weight | ~652.75 Da | Small size allows rapid diffusion but high aggregation potential.[2] |

| Net Charge (pH 7.4) | 0 (Neutral) | Zero Zeta Potential: Lacks electrostatic repulsion to prevent aggregation in water.[1][2] |

| Hydrophobicity | Very High | Insoluble in aqueous buffers (PBS, Tris) without organic co-solvents.[2] |

| Reactive Moieties | Tryptophan (Indole ring) | Oxidation Risk: Highly susceptible to photo-oxidation and peroxide attack (from low-grade DMSO).[1][2] |

The "Hydrophobic Shield" Mechanism

Because the peptide is N-acetylated and C-amidated, it cannot form a zwitterion.[1][2] In aqueous environments, the hydrophobic aromatic rings (Tyr, Trp, Phe) will cluster together to exclude water, leading to rapid precipitation or the formation of a hydrogel.[2] DMSO acts as a dipolar aprotic solvent that disrupts these hydrophobic interactions and prevents

Pre-Solubilization Checklist

Reagents

-

Peptide: Ac-Tyr-Pro-Trp-Phe-NH2 (Store at -20°C, desiccated).[1][2]

-

Solvent: DMSO, Anhydrous, ≥99.9% (Sigma-Aldrich/Merck or equivalent).[1][2]

-

Inert Gas: Argon or Nitrogen (High purity) for overlay.[1][2]

Equipment

-

Vortex Mixer: Variable speed.[2]

-

Sonicator Bath: Ultrasonic cleaner (optional, use with caution).[2]

-

Vials: Amber glass vials (to protect Trp from light) or low-binding polypropylene tubes.[1][2]

Step-by-Step Solubilization Protocol

Phase 1: Equilibration & Weighing[1][2]

-

Step 1: Remove the peptide vial from the freezer (-20°C).

-

Step 2: Place the vial in a desiccator and allow it to warm to room temperature (~30-60 mins).

-

Why? Opening a cold vial causes atmospheric moisture to condense on the peptide. This water can initiate hydrolysis or aggregation before the solvent is added.

-

-

Step 3: Weigh the required amount of peptide into an amber glass vial .

Phase 2: Primary Solubilization (Stock Solution)

Target Concentration: 10 mM to 50 mM.[1][2] (Example: 5 mg in ~765 µL DMSO for ~10 mM).

-

Step 4 (The Geometry of Addition): Add the calculated volume of anhydrous DMSO dropwise directly onto the peptide powder.

-

Technique: Do not add powder to solvent.[2] Adding solvent to powder ensures high local concentration of DMSO immediately, preventing the formation of "clumps" with dry cores.

-

-

Step 5 (Dissolution): Vortex vigorously for 30–60 seconds.

-

Visual Check: The solution should be clear and colorless.

-

Troubleshooting: If undissolved particles remain, sonicate in a water bath for 15–30 seconds.[2] Do not exceed 30 seconds or allow the water to heat up, as heat accelerates Trp oxidation.

-

-

Step 6 (Clarification): Inspect the solution against a dark background (Tyndall effect).[1][2] If the solution is cloudy, it indicates aggregation. Add more DMSO or sonicate briefly.[2]

Phase 3: Dilution for Assay (The "Shock" Prevention)

When moving from 100% DMSO to aqueous buffer (e.g., for cell culture), "solvent shock" can cause precipitation.[2]

-

Step 7: Prepare your aqueous buffer (e.g., PBS) in a separate tube.[2]

-

Step 8: While vortexing the buffer gently, add the DMSO stock dropwise to the buffer.

-

Limit: Keep final DMSO concentration < 1% (v/v) for most biological assays to avoid cytotoxicity.[1][2]

-

Observation: If a white precipitate forms immediately, the concentration is too high for the aqueous phase. You may need to lower the working concentration or use a carrier protein (like BSA) in the buffer to sequester the peptide.

-

Workflow Visualization

The following diagram illustrates the critical decision pathways for solubilizing this hydrophobic peptide.

Figure 1: Decision tree for the solubilization and dilution of Ac-Tyr-Pro-Trp-Phe-NH2.

Storage & Stability (The Tryptophan Factor)[1][2][3][4][5]

The presence of Tryptophan (Trp) makes this peptide sensitive to oxidation, which converts Trp to N-formylkynurenine or other oxides, altering biological activity.[2][5]

-

Aliquot Immediately: Do not freeze/thaw the master stock repeatedly. Divide the DMSO stock into single-use aliquots (e.g., 20–50 µL).

-

Inert Gas Overlay: Before closing the vials, gently blow Argon or Nitrogen gas into the headspace to displace oxygen. This is the single most effective way to preserve Trp integrity in DMSO.

-

Temperature: Store aliquots at -20°C .

-

Light Protection: Always use amber vials or wrap tubes in aluminum foil.[2]

Quality Control & Troubleshooting

| Observation | Diagnosis | Corrective Action |

| Solution turns yellow | Trp Oxidation | The peptide has oxidized (likely due to old DMSO or light exposure).[1][2] Discard and prepare fresh. |

| "Gel" formation | Hydrophobic Networking | The concentration is too high, causing aromatic stacking. Dilute with more DMSO or add a chaotrope (e.g., Urea) if compatible with assay.[2] |

| Precipitate on dilution | Solvent Shock | You added the buffer to the DMSO, or added DMSO too fast. Reverse the order: Add DMSO slowly to the agitated buffer. |

| DMSO won't freeze at -20°C | Water Contamination | Your DMSO is hydrated.[1][2][4] This increases hydrolysis risk.[2] Use fresh anhydrous DMSO.[2] |

References

-

PubChem. Compound Summary: Endomorphin 2 (Related Analog).[1][2] National Library of Medicine. [Link][1][2]

Sources

High-Efficiency HPLC Purification of Hydrophobic Tetrapeptides

Application Note: AN-PEP-HYD-04

Abstract

Hydrophobic tetrapeptides (e.g., Phe-Leu-Val-Ile) present a unique paradox in chromatography: they are small enough to diffuse rapidly but hydrophobic enough to aggregate and bind irreversibly to standard stationary phases. This guide details a self-validating purification protocol that overcomes the three primary failure modes: sample precipitation during injection, broad peak tailing, and poor recovery. We utilize a "Sandwich Injection" technique combined with elevated temperature thermodynamics to ensure high-purity isolation.

Pre-Purification Strategy: The Solubility Paradox

The most common error in hydrophobic peptide purification is attempting to dissolve the sample in the mobile phase (0.1% TFA/Water). Hydrophobic tetrapeptides will aggregate or precipitate immediately, clogging the injection needle or column frit.

The "Like Dissolves Like" Rule: Hydrophobic peptides require organic solvents for initial solubilization.

-

Primary Solvents: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[1]

-

Secondary Solvents: Acetonitrile (ACN) or Hexafluoroisopropanol (HFIP) for extremely recalcitrant sequences.

Protocol 1: Solubility Decision Tree

Do not guess. Follow this logic to determine the optimal injection solvent.

Figure 1: Decision matrix for determining sample preparation and injection strategy based on peptide solubility.

Method Development: Stationary & Mobile Phase Engineering

Stationary Phase Selection

For tetrapeptides (MW ~400–600 Da), pore size is critical. Wide-pore columns (300 Å) are unnecessary and reduce surface area (loading capacity).

-

Column: C18 is the standard, but C8 is superior for extremely hydrophobic sequences to reduce retention time and prevent irreversible binding.

-

Pore Size: 80 Å – 120 Å (Optimal for small molecules).

-

Particle: Fully porous 5 µm (Prep) or Core-Shell 2.7 µm (Analytical).

Thermodynamics (Temperature Control)

Critical Insight: Hydrophobic interaction is endothermic. However, in RP-HPLC, increasing temperature (60°C) reduces mobile phase viscosity and increases mass transfer kinetics.

-

Recommendation: Set column oven to 60°C . This sharpens peaks and lowers backpressure, allowing higher flow rates.

Mobile Phase Chemistry

Standard TFA systems are usually sufficient, but Isopropanol (IPA) can be added to Mobile Phase B to assist in eluting "sticky" peptides.

| Component | Solvent A (Aqueous) | Solvent B (Organic) | Function |

| Base | HPLC Grade Water | Acetonitrile (ACN) | Primary elution gradient. |

| Modifier | 0.1% TFA | 0.1% TFA | Ion pairing (sharpens peaks). |

| Booster | - | 10-20% Isopropanol (Optional) | Increases solubility of hydrophobic species during elution. |

The "Sandwich Injection" Protocol

When a hydrophobic peptide dissolved in 100% DMSO enters a stream of 95% Water (Mobile Phase A), it often precipitates inside the tubing or at the head of the column, causing high pressure and poor recovery. The Sandwich Injection isolates the sample from the aqueous phase using air gaps or solvent plugs.

Step-by-Step Workflow

-

Preparation: Dissolve peptide in 100% DMSO at 10–20 mg/mL.

-

Needle Setup: Manually aspirate or program the autosampler for the following sequence:

-

Plug 1: 10 µL Solvent B (100% ACN)

-

Gap 1: 5 µL Air

-

Sample: X µL Peptide in DMSO

-

Gap 2: 5 µL Air

-

Plug 2: 10 µL Solvent B (100% ACN)

-

-

Injection: Inject the entire stack. The ACN plugs and air gaps prevent the DMSO slug from mixing with the aqueous mobile phase until it hits the column frit, where it is instantly adsorbed.

Figure 2: Schematic of the Sandwich Injection technique preventing pre-column precipitation.

Gradient Programming

Hydrophobic tetrapeptides elute late. A "cleaning" step is mandatory to prevent carryover.

Standard Gradient (at 60°C):

-

0-2 min: 5% B (Isocratic hold for loading).

-

2-20 min: 5% -> 65% B (Linear gradient).

-

20-22 min: 65% -> 95% B (Wash).

-

22-25 min: 95% B (Hold to elute aggregates).

-

25-26 min: 95% -> 5% B (Re-equilibration).

Troubleshooting Guide

| Issue | Root Cause | Corrective Action |

| High Backpressure upon Injection | Sample precipitation in the loop or frit. | Use Sandwich Injection .[2] Filter sample (0.2 µm PTFE) before injection. |

| Broad/Tailing Peaks | Secondary interactions or slow mass transfer. | Increase column temperature to 60°C . Switch to C8 column.[3] |

| Ghost Peaks in Blank Run | Carryover from previous hydrophobic run. | Add Isopropanol to Solvent B. Implement a "Sawtooth" wash (5%-95%-5% rapid cycling) between runs. |

| Low Recovery | Irreversible adsorption to C18. | Switch to C4 or Phenyl-Hexyl stationary phase. |

References

-

Agilent Technologies. (2024). Effect of Elevated Temperatures on Reversed-Phase HPLC of Highly Hydrophobic Peptides. Retrieved from [Link]

-

Separation Science. (2023). Sandwich Injections: Techniques and Advantages. Retrieved from [Link]

-

Teledyne Labs. (2021). Reverse Phase Column Choice Affects Peptide Purity.[4][5][6] Retrieved from [Link]

Sources

Radioligand displacement assay using [3H]-DAMGO and Ac-EM-1

Determining the Affinity of Ac-EM-1 for the Mu-Opioid Receptor (MOR) using [3H]-DAMGO[1][2]

Executive Summary & Objective

This technical guide details the protocol for a competitive radioligand binding assay to determine the affinity (

The assay utilizes [3H]-DAMGO , a tritiated synthetic peptide with high selectivity for MOR, as the reference radioligand ("Hot").[2] The test compound, Ac-EM-1, acts as the competitor ("Cold").[1][2] By measuring the displacement of [3H]-DAMGO by increasing concentrations of Ac-EM-1, researchers can derive the inhibition constant (

Target Audience: Pharmacologists, Medicinal Chemists, and Drug Discovery Scientists.

Scientific Principle: Competitive Displacement

The core of this assay is the Law of Mass Action . The MOR population (

-

[3H]-DAMGO (

): Binds to the orthosteric site of MOR.[1][2] -

Ac-EM-1 (

): Competes for the same binding site.[1][2]

As the concentration of Ac-EM-1 increases, it statistically displaces [3H]-DAMGO from the receptor.[1][2] The remaining radioactivity bound to the receptor is quantified via liquid scintillation counting (LSC). The resulting sigmoidal dose-response curve allows for the calculation of the

Visualization: The Competition Model

The following diagram illustrates the molecular competition and the assay workflow.

Caption: Figure 1. Left: Competitive binding mechanism at the Mu Opioid Receptor. Right: Sequential assay workflow from preparation to data acquisition.

Materials & Reagents

To ensure reproducibility, use high-grade reagents.[2]

| Reagent Category | Item | Specification / Notes |

| Receptor Source | CHO-hMOR Membranes | Stably transfected CHO cells expressing human MOR.[1][2] Alternatively, rat brain membranes (thalamus rich). |

| Radioligand | [3H]-DAMGO | Specific Activity: ~50 Ci/mmol.[1][2] Concentration: 0.5 nM to 1.0 nM. |

| Competitor | Ac-EM-1 | Acetylated Endomorphin-1.[1][2] Stock: 10 mM in DMSO. |

| NSB Control | Naloxone or Unlabeled DAMGO | Use at saturating concentration (10 µM) to define Non-Specific Binding. |

| Assay Buffer | Tris-MgCl2 Buffer | 50 mM Tris-HCl, 10 mM MgCl2, pH 7.[1][2]4. Note: Mg2+ promotes agonist high-affinity state. |

| Filter System | GF/B Glass Fiber Filters | Critical: Pre-soak in 0.1% - 0.3% Polyethylenimine (PEI) for >1 hour.[1][2] |

| Scintillation | Liquid Scintillation Cocktail | Eco-friendly, high-efficiency cocktail (e.g., OptiPhase).[2] |

Detailed Experimental Protocol

Phase 1: Preparation (The Foundation)

Senior Scientist Insight: Peptide ligands like DAMGO are "sticky." They adhere to glass and plastic, causing high background noise. The use of PEI (Polyethylenimine) to coat the glass fiber filters is non-negotiable for this assay.[1]

-

Filter Pre-treatment: Soak Whatman GF/B filters in 0.1% PEI (in water) for at least 1 hour at 4°C.

-

Ligand Preparation:

-

Membrane Thawing: Thaw membranes on ice. Homogenize gently using a Polytron or needle pass (25G) to ensure uniform suspension. Dilute to ~10-20 µg protein/well.[1][2]

Phase 2: Assay Setup (The Matrix)

Perform in triplicate in a 96-well polypropylene plate.[1][2] Final volume: 200 µL - 500 µL (depending on harvester).

| Well Type | Buffer (µL) | Competitor (µL) | NSB Agent (µL) | Radioligand (µL) | Membranes (µL) |

| Total Binding (TB) | 100 | - | - | 50 | 50 |

| Non-Specific (NSB) | 50 | - | 50 (Naloxone) | 50 | 50 |

| Test (Ac-EM-1) | 50 | 50 (Dilution) | - | 50 | 50 |

Phase 3: Incubation & Termination

-

Initiate: Add membranes last to start the reaction.

-

Incubate: Shake gently for 90 minutes at 25°C (Room Temp) .

-

Rationale: DAMGO reaches equilibrium relatively slowly compared to alkaloids. 90 mins ensures steady state.

-

-

Harvest:

Phase 4: Quantification[3]

-

Dry filters (if using punch-out method) or transfer filter mats.[1]

-

Add Scintillation Cocktail (approx. 4 mL for vials, 50 µL for melt-on mats).

-

Count in a Liquid Scintillation Counter (LSC) for 1-2 minutes per sample.

Data Analysis & Calculations

Senior Scientist Insight: Raw CPM (Counts Per Minute) means nothing without context. You must convert to Specific Binding before calculating affinity.

Step 1: Calculate Specific Binding

[1][2]Step 2: Determine IC50

Plot % Specific Binding (Y-axis) vs. Log[Ac-EM-1] (X-axis).[1][2] Use non-linear regression (4-parameter logistic fit) to find the

Step 3: Calculate Ki (Cheng-Prusoff)

The

- : Derived from your curve.

- : Concentration of [3H]-DAMGO used (e.g., 1 nM).[1][2]

- : Dissociation constant of [3H]-DAMGO (determined from a separate Saturation Binding assay, typically ~0.5 - 1.0 nM for MOR).[1][2]

Expected Results & Troubleshooting

Typical Data Profile

| Parameter | Expected Value | Interpretation |

| Total Binding | 1000 - 3000 CPM | Healthy signal.[1][2] |

| NSB | < 10% of Total | Low background. If >20%, check PEI soaking or washing steps. |

| Hill Slope | -1.0 ± 0.2 | Indicates competitive binding at a single site.[1][2] |

| Ac-EM-1 Ki | 1 - 10 nM | Endomorphin-1 is a high-affinity agonist.[1][2] Acetylation may slightly modify this (usually retaining nanomolar affinity). |

Troubleshooting Guide

-

High NSB: Did you use PEI? Did you wash with ice-cold buffer? (Warm buffer causes dissociation).

-

Low Signal: Check specific activity of [3H]-DAMGO. Ensure membranes were not denatured by vortexing too vigorously.

-

Ligand Depletion: Ensure <10% of the total radioligand added is bound. If >10% is bound, the "Free" concentration is no longer equal to "Added" concentration, violating the assumptions of the Cheng-Prusoff equation. Solution: Dilute membranes.

References

-

Cheng Y, Prusoff WH. (1973).[4] "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochem Pharmacol, 22(23):3099-108.[2][4] Available at: [Link]

-

Maguire, P. et al. (2012). "Synthesis, biological activity and structure-activity relationship of endomorphin-1/substance P derivatives." Bioorg Med Chem, 20(21):6459-64.[2] Available at: [Link][1][2]

-

BindingDB. "Mu-Opioid Receptor Binding Assay Procedures." Available at: [Link][1][2]

Sources

- 1. β-Endorphin - Wikipedia [en.wikipedia.org]

- 2. Endomorphin-1 - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

High-Performance cAMP Accumulation Assay Protocol for Gi/o-Coupled GPCRs

Content Type: Application Note & Detailed Protocol Target Audience: Senior Researchers, HTS Scientists, and Pharmacologists Methodology: Homogeneous Time-Resolved Fluorescence (HTRF)

Abstract & Introduction

G protein-coupled receptors (GPCRs) coupled to the Gi/o family present a unique challenge in high-throughput screening (HTS). Unlike Gs-coupled receptors, which amplify signal by increasing intracellular cAMP, Gi/o-coupled receptors inhibit adenylyl cyclase (AC), resulting in a decrease in cAMP levels.

Detecting a reduction in a low-abundance second messenger is inherently difficult due to poor signal-to-noise ratios (SNR). To overcome this, a "Forskolin Challenge" is required: the system must be artificially stimulated to a high baseline using Forskolin (a direct AC activator) so that the Gi-agonist's inhibitory effect can be quantified.

This guide details a robust, self-validating protocol using HTRF (Homogeneous Time-Resolved Fluorescence) technology. This method is preferred in drug discovery for its "mix-and-read" simplicity, resistance to fluorescence interference, and high Z' factors.

Mechanistic Principle

To design a valid assay, one must understand the competing signals within the cell. The assay relies on a competitive immunoassay principle:

-

Endogenous cAMP produced by the cell.[1]

-

Exogenous cAMP-d2 (FRET acceptor) added as a tracer.

-

Anti-cAMP-Cryptate (FRET donor) antibody.

The Signal Logic:

-

Low Cellular cAMP (Gi Activation): The antibody binds the labeled cAMP-d2 tracer.[2] High FRET signal.

-

High Cellular cAMP (Basal/Forskolin): Endogenous cAMP outcompetes the tracer. Low FRET signal.

Pathway Diagram

Figure 1: The Gi/o signaling pathway.[1][3] Note the opposing forces: Forskolin drives cAMP production, while the Gi-GPCR inhibits it. The HTRF signal is inversely proportional to cAMP concentration.[2][4]

Experimental Strategy: The "Forskolin Window"

The success of a Gi assay hinges on the Forskolin (FSK) concentration .

-

[FSK] Too Low: The baseline cAMP is too low. The Gi agonist cannot inhibit what isn't there.[5] Result: No assay window.

-

[FSK] Too High: The system is saturated. The Gi receptor cannot overcome the massive AC stimulation. Result: Compressed window (Hook effect).

The Golden Rule: You must titrate FSK to achieve a cAMP level that falls within the linear range (IC50) of the HTRF standard curve, usually between 1 µM and 10 µM depending on cell density.

Materials & Reagents

| Reagent | Description | Critical Note |

| Cell Line | CHO or HEK293 overexpressing Target GPCR | Adherent or Suspension. |

| HTRF cAMP Kit | Anti-cAMP-Cryptate + cAMP-d2 | Use "Gi" specific kits (higher sensitivity). |

| Forskolin | Adenylyl Cyclase Activator | Prepare 10 mM stock in DMSO.[2][6] |

| IBMX | PDE Inhibitor | Essential. Prevents cAMP degradation.[2] |

| Agonist | Reference Compound | For positive control.[2] |

| Plate | 384-well Low Volume White Plate | Essential for HTRF optics. |

Step-by-Step Protocol (384-Well Low Volume)

This protocol utilizes a Two-Step method (Stimulation

Phase 1: Cell Preparation

-

Harvest cells and resuspend in Stimulation Buffer (HBSS + 5 mM HEPES + 0.5 mM IBMX + 0.1% BSA).

-

Note: Do not use PBS; it starves cells. Do not use Phenol Red; it quenches fluorescence.

-

-

Adjust cell density to 2,000 - 4,000 cells/well (must be optimized, see Section 6).

-

Dispense 5 µL of cell suspension into the 384-well plate.

Phase 2: Stimulation (The "Co-Addition" Step)

For Gi assays, it is often best to add the Agonist and Forskolin simultaneously to prevent desensitization.

-

Prepare a 2X Mix containing:

-

Target Agonist (at 2X final concentration).

-

Forskolin (at 2X final optimized concentration, e.g., 2-10 µM).

-

-

Add 5 µL of the 2X Agonist/FSK Mix to the cells.

-

Total Assay Volume: 10 µL.

-

Incubate for 30–45 minutes at Room Temperature (RT).

Phase 3: Detection

-

Prepare detection reagents in Lysis Buffer :

-

Add 5 µL of cAMP-d2 solution.

-

Add 5 µL of Anti-cAMP-Cryptate solution.

-

Total Final Volume: 20 µL.

-

Incubate for 1 hour at RT (protect from light).

-

Read on an HTRF-compatible plate reader (e.g., EnVision, PHERAstar).

-

Channel 1: 665 nm (FRET signal).[6]

-

Channel 2: 620 nm (Donor reference).

-

Assay Workflow Diagram

Figure 2: The sequential workflow for a 384-well low volume HTRF cAMP assay.

Critical Optimization: The Matrix Approach

You cannot run this assay blindly. You must perform a Cross-Titration Matrix before screening.

Experiment: Create a matrix varying Cell Density (Rows) vs. Forskolin Concentration (Columns).

-

Cell Densities: 1K, 2K, 4K, 8K cells/well.

-

Forskolin: 0, 0.1, 0.5, 1, 5, 10, 50 µM.

Analysis:

-

Plot the HTRF Ratio (665/620) for each condition.

-

Select the condition that provides the widest dynamic range (lowest signal at high FSK vs. basal) while remaining on the linear part of the standard curve.

-

Verification: Run a known Gi agonist dose-response at these selected conditions. If the IC50 matches literature values, the system is validated.

Data Analysis

Calculate Ratio

Normalize for well-to-well variability (pipetting errors/cell quenching) using the ratiometric calculation:

Delta F (%)

Calculate the specific signal window:

Interpolation

Use a cAMP Standard Curve (included in the kit) to convert HTRF Ratios into nanomolar (nM) cAMP concentrations. Use 4-parameter logistic (4PL) regression.[9]

Z' Factor Calculation

To validate the assay for screening (Target Z' > 0.5):

- : Mean of Positive Control (Forskolin Only = Low Ratio).

- : Mean of Negative Control (Forskolin + Max Agonist = High Ratio).

Troubleshooting Guide

| Issue | Possible Cause | Corrective Action |

| Low Assay Window | Forskolin concentration is incorrect. | Perform FSK titration. Ensure FSK is fresh (hydrolysis prone). |

| High Background | Photobleaching or wrong buffer. | Use black or white plates (not clear). Avoid Phenol Red. |

| Low Z' Factor | Pipetting error or cell clumping. | Use automated dispensers. Ensure cells are monodispersed before plating. |

| No Inhibition Seen | IBMX missing. | PDE is degrading cAMP faster than you can measure. Add 0.5 mM IBMX.[2] |

| Hook Effect | Receptor overexpression. | Reduce cell density (receptor reserve can mask inhibition). |

References

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[10][11] Journal of Biomolecular Screening.[10] [Link]

-

NIH Assay Guidance Manual. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors. [Link]

-

Gabriel, D., et al. (2009). High Throughput Screening Technologies for Direct Cyclic AMP Measurement. Assay and Drug Development Technologies.[2] [Link]

Sources

- 1. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 2. resources.revvity.com [resources.revvity.com]

- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. resources.revvity.com [resources.revvity.com]

- 5. revvity.com [revvity.com]

- 6. resources.revvity.com [resources.revvity.com]

- 7. revvity.com [revvity.com]

- 8. revvity.com [revvity.com]

- 9. researchgate.net [researchgate.net]

- 10. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bio-protocol.org [bio-protocol.org]

Application Note: Precision Electrophysiology with Acetyl-Endomorphin-1

Targeting Mu-Opioid Receptors in Acute Brain Slices

Executive Summary

This guide details the application of Acetyl-Endomorphin-1 (Ac-EM-1) in whole-cell patch-clamp electrophysiology.[1][2] While native Endomorphin-1 (EM-1) is a potent, highly selective

Acetyl-Endomorphin-1 addresses these limitations via N-terminal acetylation, which caps the peptide against aminopeptidase activity and enhances membrane interaction.[1][2] This protocol focuses on isolating MOR-mediated G-protein-gated Inwardly Rectifying Potassium (GIRK) currents in the hippocampus and Periaqueductal Gray (PAG), providing a robust assay for opioid signaling.[1][2]

Compound Profile & Handling (Expertise & Experience)

The Stability Advantage

Native EM-1 (Tyr-Pro-Trp-Phe-NH₂) has a half-life of minutes in biological tissue.[1][2] In slice recording chambers, this creates a "fading agonist" effect, where current decay mimics desensitization but is actually ligand depletion. Ac-EM-1 stabilizes the N-terminus, ensuring that observed current decay reflects true receptor kinetics (desensitization/internalization) rather than degradation.[1][2]

Handling "Sticky" Peptides

Lipophilic peptides like Ac-EM-1 adhere aggressively to plastics (tubing, reservoirs).[1][2] Failure to account for this leads to pseudo-failures where the drug never reaches the slice at the calculated concentration.

Critical Handling Steps:

-

Silanization: Use silanized glass reservoirs or low-binding plasticware.[1][2]

-